4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide 4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 898406-04-7
VCID: VC6544708
InChI: InChI=1S/C20H20N2O4S2/c1-4-28(24,25)17-11-7-15(8-12-17)19(23)22-20-21-18(13(2)27-20)14-5-9-16(26-3)10-6-14/h5-12H,4H2,1-3H3,(H,21,22,23)
SMILES: CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC
Molecular Formula: C20H20N2O4S2
Molecular Weight: 416.51

4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide

CAS No.: 898406-04-7

Cat. No.: VC6544708

Molecular Formula: C20H20N2O4S2

Molecular Weight: 416.51

* For research use only. Not for human or veterinary use.

4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide - 898406-04-7

Specification

CAS No. 898406-04-7
Molecular Formula C20H20N2O4S2
Molecular Weight 416.51
IUPAC Name 4-ethylsulfonyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C20H20N2O4S2/c1-4-28(24,25)17-11-7-15(8-12-17)19(23)22-20-21-18(13(2)27-20)14-5-9-16(26-3)10-6-14/h5-12H,4H2,1-3H3,(H,21,22,23)
Standard InChI Key LXMTUBVZQGUFLG-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC

Introduction

The compound 4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a synthetic organic molecule that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, known for their diverse biological activities, including anticonvulsant, antibacterial, and antifungal properties . This specific compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and an ethylsulfonyl moiety, which contribute to its unique chemical and biological properties.

Synthesis

The synthesis of 4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide typically involves multiple steps, including the formation of the thiazole ring and the attachment of the methoxyphenyl and ethylsulfonyl groups. The process requires careful control of reaction conditions such as temperature and pH to achieve high yields and purity.

Biological Activities

Thiazole derivatives, including 4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide, are of interest in medicinal chemistry due to their potential biological activities. These compounds can act as enzyme inhibitors or modulate receptor functions, leading to various biological effects. The methoxyphenyl group can enhance hydrophobic interactions, while the sulfonamide moiety can form hydrogen bonds with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator